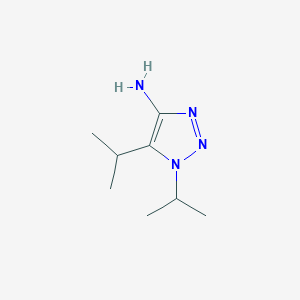

bis(propan-2-yl)-1H-1,2,3-triazol-4-amine

Description

Contextualization within the Broader Field of 1,2,3-Triazole Chemistry and Nitrogen Heterocycles

Nitrogen heterocycles are fundamental building blocks in organic chemistry, with the 1,2,3-triazole ring being a particularly significant scaffold. semanticscholar.org This five-membered ring, composed of two carbon and three nitrogen atoms, is a stable aromatic system. mdpi.com The stability of the 1,2,3-triazole ring is a key feature, making it resistant to oxidative and reductive conditions, as well as acidic and basic hydrolysis. mdpi.com This robustness allows for its incorporation into a wide array of molecular structures.

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient and regioselective, typically yielding 1,4-disubstituted 1,2,3-triazoles. frontiersin.org The versatility of this synthetic approach has made a vast number of triazole derivatives readily accessible for research and development. nih.gov

The compound bis(propan-2-yl)-1H-1,2,3-triazol-4-amine is a derivative of 4-amino-1,2,3-triazole, where the amino group is disubstituted with two isopropyl groups. The introduction of substituents onto the triazole core, such as the N,N-diisopropylamino group at the 4-position, significantly influences the molecule's physicochemical properties, including its steric and electronic characteristics.

Significance of Multifunctional Triazole Scaffolds in Modern Chemical Research

The 1,2,3-triazole scaffold is more than just a stable linker; it actively participates in molecular interactions. Its ability to form hydrogen bonds and engage in dipole-dipole interactions makes it a valuable component in the design of functional molecules. mdpi.comnih.gov Consequently, triazole derivatives have found extensive applications in medicinal chemistry, materials science, and agrochemicals. frontiersin.org

In medicinal chemistry, the triazole ring is often used as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. researchgate.net The structural rigidity and defined geometry of the triazole scaffold also allow for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. mdpi.com The diverse biological activities reported for triazole derivatives include antifungal, antibacterial, antiviral, and anticancer properties. frontiersin.org

The multifunctionality of the triazole scaffold is further enhanced by the potential for substitution at various positions on the ring. This allows for the fine-tuning of a molecule's properties to suit specific applications. The presence of an amino group, as in this compound, provides an additional site for chemical modification, further expanding the accessible chemical space.

Overview of Research Trajectories for Complex Bis-Triazole Derivatives

A growing area of research focuses on the synthesis and application of molecules containing multiple triazole rings, often referred to as bis-triazoles. semanticscholar.org These complex structures can act as ligands for metal catalysis, building blocks for coordination polymers, and have shown promise in various biological applications. semanticscholar.org The development of efficient synthetic methodologies for bis-triazoles is therefore a key research focus. rsc.org

Research into complex triazole derivatives also extends to the exploration of novel substitution patterns and the incorporation of diverse functional groups. The synthesis of N-substituted 1,2,4-triazoles, for instance, has been reviewed extensively, highlighting the continuous development of new synthetic methods. The investigation of such complex derivatives aims to discover molecules with enhanced or novel properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

1,5-di(propan-2-yl)triazol-4-amine |

InChI |

InChI=1S/C8H16N4/c1-5(2)7-8(9)10-11-12(7)6(3)4/h5-6H,9H2,1-4H3 |

InChI Key |

JRBKCQFBPIBUJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=NN1C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Bis Propan 2 Yl 1h 1,2,3 Triazol 4 Amine and Its Analogues

Precursor Synthesis and Functional Group Introduction for 1,2,3-Triazole Formation

The construction of the 1,2,3-triazole ring is predominantly achieved through the cycloaddition of two key precursors: an azide (B81097) and an alkyne. frontiersin.orgnih.gov The specific nature of these precursors dictates the substitution pattern of the final triazole product.

For the synthesis of bis(propan-2-yl)-1H-1,2,3-triazol-4-amine, the requisite precursors are an organic azide (R-N₃) and the electron-rich alkyne, N,N-diisopropylaminoacetylene. This latter precursor, an ynamine, is crucial for introducing the diisopropylamino moiety directly at the C4 position of the triazole ring. burleylabs.co.uknih.gov

Organic azides are typically prepared via nucleophilic substitution of alkyl halides with sodium azide or through the diazotization of primary amines. nih.gov Ynamines can be synthesized through various methods, including the elimination of vinyl halides or the reaction of metal acetylides with electrophilic nitrogen sources. The stability and reactivity of these precursors are critical for efficient cycloaddition.

Beyond the classical azide-alkyne pathway, other precursors can be employed for general triazole synthesis, including hydrazones, primary amines, diazo compounds, and ketones, which offer alternative, though often less direct, routes to the triazole core. frontiersin.orgresearchgate.netnih.gov

Regioselective Approaches to the 1H-1,2,3-Triazol-4-amine Core Structure

A significant challenge in triazole synthesis is controlling the regioselectivity of the cycloaddition between an unsymmetrical alkyne and an azide, which can potentially yield two different constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The development of catalytic systems has been paramount in achieving high regioselectivity.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most powerful and widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is the archetypal "click reaction," valued for its high efficiency, mild reaction conditions, and broad substrate scope.

In the context of synthesizing the target compound, the CuAAC reaction between an organic azide and an ynamine, such as N,N-diisopropylaminoacetylene, exclusively yields the desired 1,4-regioisomer, which corresponds to the N,N-diisopropyl-1H-1,2,3-triazol-4-amine structure. burleylabs.co.uknih.gov The catalytically active Cu(I) species is often generated in situ from the reduction of a Cu(II) salt, like copper(II) sulfate, by a reducing agent such as sodium ascorbate. nih.gov Alternatively, metallic copper nanoparticles can serve as a source of the Cu(I) catalyst. researchgate.netmdpi.com

| Catalyst System | Alkyne Substrate | Azide Substrate | Product Regioselectivity | Reference(s) |

| Cu(I) (from CuSO₄/Na-Ascorbate) | Terminal Alkyne | Organic Azide | 1,4-disubstituted | nih.gov |

| Cu(II) Acetate | Ynamine | Organic Azide | 1,4-disubstituted | burleylabs.co.uknih.gov |

| Cu(0) Nanoparticles / Amine HCl | Terminal Alkyne | Organic Azide | 1,4-disubstituted | researchgate.net |

While CuAAC is highly effective, metal-free alternatives are sought to avoid potential copper contamination in biological applications. Thermal Huisgen cycloaddition, the uncatalyzed reaction between an azide and an alkyne, typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov

Organocatalysis has emerged as a viable metal-free strategy. nih.gov Catalysts such as pyrrolidine (B122466) or DBU can promote the cycloaddition between azides and activated carbonyl compounds (e.g., ketones, enones) by forming enamine or enolate intermediates. rsc.orgnih.govnih.gov However, these methods generally produce 1,5-disubstituted or 1,4,5-trisubstituted triazoles and are less direct for synthesizing 4-amino triazoles. researchgate.net Three-component reactions involving aldehydes, amines, and the Bestmann-Ohira reagent have also been developed for the metal-free synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. nih.govscispace.com These approaches highlight the versatility of synthetic strategies but underscore the directness and high regioselectivity of the CuAAC approach for the target 4-amino triazole structure.

The 1,2,3-triazole ring is known for its high chemical stability, making post-synthesis functionalization challenging but feasible under certain conditions. One notable strategy involves the "interrupted CuAAC," where the copper-triazolide intermediate formed during the catalytic cycle is trapped by an electrophile. researchgate.net This allows for the introduction of a substituent at the C5 position, providing access to 1,4,5-trisubstituted triazoles. nih.gov

The N,N-diisopropylamino group at the C4 position is generally robust. While it could theoretically undergo reactions typical of tertiary amines, the literature primarily focuses on the synthesis of the aminotriazole core rather than its subsequent modification. Further functionalization of this amine moiety remains an area for potential exploration.

Synthetic Routes to Bis-Triazole Architectures Incorporating the Propan-2-yl Substituent

Bis-triazole compounds, which feature two linked triazole rings, are of interest for their applications as ligands and in materials science. Their synthesis typically involves the use of precursors containing two reactive functionalities (e.g., diazides or dialkynes). uokerbala.edu.iqnih.govmdpi.com

To create a bis-triazole architecture incorporating the bis(propan-2-yl)amino moiety, one could employ a diazide linker and react it with two equivalents of N,N-diisopropylaminoacetylene under CuAAC conditions. Conversely, a dialkyne could be reacted with two equivalents of an appropriate azide.

A stepwise approach is also common, where a triazole is first synthesized with a pendant alkyne (e.g., a propargyl group). mdpi.com This alkyne can then participate in a second, separate CuAAC reaction to form the bis-triazole structure. While a specific example for a bis-triazole containing the N,N-diisopropyl-1H-1,2,3-triazol-4-amine unit is not prevalent, the synthesis of related structures like 3,3′-diisopropyl-bis[1H-1,2,4-triazol-5(4H)-one] demonstrates the feasibility of incorporating isopropyl groups into bis-triazole frameworks. researchgate.net

| Synthetic Strategy | Key Precursors | Product Type | Reference(s) |

| Dimerization | Diazide + 2 eq. Alkyne | Symmetrical Bis-triazole | uokerbala.edu.iqnih.gov |

| Dimerization | Dialkyne + 2 eq. Azide | Symmetrical Bis-triazole | uokerbala.edu.iqnih.gov |

| Stepwise Synthesis | Propargylated Triazole + Azide | Asymmetrical Bis-triazole | mdpi.com |

Reaction Mechanism Elucidation for Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The mechanisms for both copper-catalyzed and organocatalytic triazole syntheses have been the subject of extensive investigation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism of the CuAAC reaction is significantly different from the concerted thermal cycloaddition. It is a stepwise process that proceeds through copper-containing intermediates, which dramatically lowers the activation energy and enforces 1,4-regioselectivity. nih.gov Quantum mechanical studies suggest that the reaction begins with the formation of a copper acetylide. acs.org This species then coordinates with the azide, leading to the formation of a six-membered copper metallacycle intermediate. nih.gov Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the catalyst. The involvement of dinuclear or polynuclear copper species has also been proposed to explain the high efficiency of the reaction. nih.gov

Mechanism of CuAAC with Ynamines: For the specific case of the azide-ynamine cycloaddition, recent mechanistic studies using Cu(OAc)₂ as the catalyst have uncovered a dual catalytic cycle. burleylabs.co.uknih.gov The reaction is initiated by a Glaser–Hay coupling of the ynamine, which generates the catalytically active Cu(I) species. nih.gov This Cu(I) catalyst then promotes the cycloaddition. It was also found that the resulting 4-amino-1,2,3-triazole product can form a resting state complex with the copper catalyst, which can be reactivated by the addition of more substrates. nih.gov

Organocatalytic Cycloaddition Mechanism: In contrast to the metal-catalyzed pathway, organocatalytic routes operate through different intermediates. nih.gov When a ketone is reacted with an azide in the presence of a secondary amine catalyst (e.g., pyrrolidine), the catalyst first condenses with the ketone to form a nucleophilic enamine intermediate. rsc.org This enamine then acts as the dipolarophile, attacking the azide in a [3+2] cycloaddition. The subsequent collapse of the resulting intermediate eliminates the catalyst and forms the triazole ring.

Transition State Analysis in Cycloaddition Reactions

The cornerstone of 1,2,3-triazole synthesis is the 1,3-dipolar cycloaddition reaction between an azide and an alkyne. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the mechanism and energetics of this transformation, both in its thermal and metal-catalyzed variants. rsc.orgrsc.orgresearchgate.net

For the uncatalyzed reaction, DFT calculations have shown that the cycloaddition proceeds through an asynchronous one-step mechanism. rsc.org The activation energies for the formation of the two possible regioisomers (1,4- and 1,5-disubstituted) are typically high and very similar, which explains the lack of regioselectivity and the need for harsh reaction conditions in the absence of a catalyst. rsc.org

The introduction of a copper(I) catalyst dramatically alters the reaction landscape. The mechanism shifts from a concerted cycloaddition to a stepwise process involving copper-acetylide intermediates. rsc.org This catalytic cycle significantly lowers the activation barrier and accounts for the high regioselectivity observed in the copper(catalyzed azide-alkyne cycloaddition (CuAAC), which almost exclusively yields the 1,4-disubstituted product. nih.govrsc.org DFT studies have been instrumental in elucidating the structures of the transition states involved in the CuAAC reaction. These studies indicate that the regioselectivity is governed by the relative energies of the transition states leading to the different regioisomers.

While specific transition state analysis for the synthesis of this compound is not extensively documented, general findings from DFT studies on analogous systems can be extrapolated. The di-isopropylamino substituent at the 4-position of the triazole ring would arise from a corresponding ynamine or a similar precursor. The electronic and steric properties of the di-isopropylamino group would influence the stability of the transition state.

Below is a table summarizing representative computational data for azide-alkyne cycloaddition reactions, which can serve as a model for understanding the synthesis of substituted triazoles like this compound.

| Reaction Type | Computational Method | Reactants | Activation Energy (kcal/mol) | Key Findings |

| Uncatalyzed | B3LYP/6-31G(d) | Azide + Alkyne | 18.5 - 18.8 | High activation barrier, low regioselectivity. rsc.org |

| Copper-catalyzed | B3LYP/6-31G(d) | Azide + Alkyne + Cu(I) | Lowered activation barrier | Stepwise mechanism, high regioselectivity for 1,4-isomer. rsc.org |

| Ruthenium-catalyzed | B3LYP/6-31G* | Azide + Alkyne + Ru catalyst | Varies with ligand | High regioselectivity for 1,5-isomer. researchgate.net |

| Isotope Effects | wB97X-D4/def2-TZVP | Deuterated Azide + Alkyne | Varies | Provides insights into reaction mechanism. rsc.org |

Kinetics and Thermodynamics of Isomerization Processes

For 1H-1,2,3-triazoles, particularly those with substituents, the potential for tautomerism exists. In the case of this compound, different tautomeric forms can be envisioned, including the 1H, 2H, and potentially a 4H imino tautomer. The relative stability of these tautomers is governed by a delicate balance of electronic and steric factors, as well as solvent effects.

Theoretical studies on the parent 1,2,3-triazole have shown that in the gas phase, the 2H-tautomer is more stable than the 1H-tautomer by approximately 3.5–4.5 kcal/mol. nih.gov However, in polar solvents, the 1H-tautomer can be preferentially stabilized. nih.gov For substituted triazoles, the position and electronic nature of the substituent can significantly influence the tautomeric equilibrium. The di-isopropylamino group, being an electron-donating group, would affect the electron density distribution in the triazole ring, thereby influencing the relative stability of the tautomers.

In aqueous solution, it has been demonstrated that the 2H-tautomer of 1,2,3-triazole is favored by a factor of about two, likely due to lone-pair repulsion. rsc.org The kinetics of the interconversion between these tautomers are also a critical aspect. Computational studies on similar heterocyclic systems have shown that the energy barriers for proton transfer can vary, influencing whether the different tautomers can be isolated or exist in a dynamic equilibrium.

The following table summarizes general thermodynamic data for the isomerization of 1,2,3-triazole, providing a framework for understanding the potential behavior of its substituted derivatives.

| Tautomer System | Phase/Solvent | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

| 1H/2H-1,2,3-triazole | Gas Phase | 2H | ~3.5 - 4.5 | nih.gov |

| 1H/2H-1,2,3-triazole | Aqueous Solution | 2H | Favored by a factor of ~2 | rsc.org |

| Substituted Benzotriazoles | Various | Dependent on substituent | Varies | nih.govacs.org |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,3-triazoles. nih.gov The focus is on developing methodologies that are more environmentally benign, for instance by reducing waste, avoiding hazardous solvents, and utilizing recyclable catalysts.

Solvent-Free and Aqueous Medium Reaction Protocols

Traditional syntheses of 1,2,3-triazoles often employ organic solvents. However, significant progress has been made in developing solvent-free and aqueous-based protocols.

Solvent-Free Reactions: Mechanochemistry, specifically ball-milling, has emerged as a powerful technique for conducting organic reactions in the absence of a solvent. nih.gov This method has been successfully applied to the synthesis of 1,2,3-triazoles, offering advantages such as high reaction rates, quantitative yields, and simple work-up procedures. organic-chemistry.org Microwave-assisted synthesis is another solvent-free approach that can significantly accelerate the cycloaddition reaction, often leading to higher yields in shorter reaction times. rsc.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been shown to proceed efficiently in water, sometimes with enhanced reaction rates compared to organic solvents. nih.govrsc.org The use of water as a solvent is particularly attractive for the synthesis of biologically relevant molecules.

Catalyst Recyclability and Sustainability in this compound Synthesis

A key aspect of green chemistry is the development of recyclable catalysts to minimize waste and reduce costs. For the synthesis of 1,2,3-triazoles, significant efforts have been directed towards creating heterogeneous copper catalysts that can be easily separated from the reaction mixture and reused.

Various solid supports have been employed for the immobilization of copper catalysts, including silica (B1680970) gel, chitosan, and porous glass. nih.govrsc.orgtechconnect.orgresearchgate.net These supported catalysts have demonstrated high activity and stability in aqueous media and can often be recycled multiple times without a significant loss of catalytic efficiency. mdpi.com The use of such recyclable catalysts in the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

The table below highlights several examples of recyclable copper catalysts used for the synthesis of 1,2,3-triazoles in water.

| Catalyst | Support | Reaction Conditions | Reusability (Number of Cycles) | Key Findings |

| Cu(I)/Cu(II) | Reverse Phase Silica Gel | Water, 60 °C | Multiple | Stable and reusable catalysts. nih.govtechconnect.org |

| Copper Sulfate | Chitosan | Water | Multiple | Active and recyclable in aqueous media. rsc.org |

| Copper | Porous Glass | Water, Microwave | Up to 4 | High turnover frequency. researchgate.net |

| SiO2-AT-Cu(I) | Silica | Water, 80 °C | At least 5 | High activity in one-pot reactions. mdpi.com |

| Cu@SBA-15-PTAA | SBA-15 Silica | Water, 50 °C | At least 5 | Effective for azide-alkyne cycloaddition. mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization of Bis Propan 2 Yl 1h 1,2,3 Triazol 4 Amine

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a compound in its solid state. While specific crystallographic data for bis(propan-2-yl)-1H-1,2,3-triazol-4-amine has not been reported in the surveyed literature, analysis of related 1,2,3-triazole structures allows for a detailed prediction of its key structural features. nih.govmdpi.com The 1,2,3-triazole ring is expected to be essentially planar, a characteristic feature of this heterocyclic system. The geometry and bond lengths would be consistent with those observed in other 1,2,3-triazole derivatives.

An illustrative table of expected crystallographic data, based on typical values for small organic molecules containing triazole moieties, is presented below. mdpi.commdpi.comresearchgate.net

| Parameter | Expected Value / Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pba2 |

| a (Å) | 7-10 |

| b (Å) | 10-15 |

| c (Å) | 5-10 |

| β (°) | 90-105 |

| Volume (ų) | ~900-1300 |

| Z (molecules per unit cell) | 2 or 4 |

| Calculated Density (g/cm³) | ~1.2-1.4 |

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound would be governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, involving the amine proton (N-H) and the triazole N-H proton acting as donors. The acceptor sites would be the nitrogen atoms of the triazole ring. These N-H···N interactions are a common and critical feature in the supramolecular assembly of nitrogen-containing heterocycles. mdpi.com

Conformational Analysis within Crystalline Environments

The conformation of the molecule within the crystal lattice is dictated by the need to achieve the most stable packing arrangement, which minimizes steric hindrance and maximizes favorable intermolecular interactions. The orientation of the two isopropyl groups attached to the exocyclic amine is of particular interest. Steric repulsion between the bulky isopropyl groups would likely force them into a staggered conformation. The dihedral angles defining the orientation of the N-diisopropylamino group relative to the plane of the triazole ring would be a key conformational parameter, influenced by the surrounding molecules in the crystal.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of compounds in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

1D and 2D NMR Techniques for Proton and Carbon Connectivity

While experimental spectra for this compound are not available in the cited literature, a predictable spectrum can be derived based on established chemical shift principles and data from analogous triazole derivatives. urfu.runih.govnih.govresearchgate.net

Predicted ¹H and ¹³C NMR Data: The expected chemical shifts for the proton (¹H) and carbon (¹³C) nuclei are summarized in the table below.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| Triazole N-H | 11.0 - 13.0 | - | Broad singlet (br s) |

| Triazole C5-H | 7.5 - 8.0 | - | Singlet (s) |

| Amine N-H | 4.5 - 5.5 | - | Broad singlet (br s) |

| Isopropyl CH | 3.5 - 4.0 | 45 - 50 | Septet (sept) |

| Isopropyl CH₃ | 1.2 - 1.4 | 20 - 25 | Doublet (d) |

| Triazole C4 | - | 145 - 155 | Quaternary carbon (C) |

| Triazole C5 | - | 125 - 135 | Methine carbon (CH) |

Two-dimensional (2D) NMR techniques would be employed to confirm these assignments unequivocally.

COSY (Correlation Spectroscopy): Would show a correlation between the isopropyl CH proton (septet) and the isopropyl CH₃ protons (doublet), confirming their spin-spin coupling.

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton signal to its directly attached carbon atom (e.g., the CH proton at ~3.7 ppm to the CH carbon at ~48 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For instance, correlations would be expected from the isopropyl CH protons to the C4 carbon of the triazole ring, confirming the connectivity of the diisopropylamino group to the heterocyclic core.

Advanced NMR for Stereochemical Assignment and Dynamic Processes

As this compound is an achiral molecule, stereochemical assignment is not applicable. However, advanced NMR techniques, particularly variable-temperature (VT) NMR, could be used to study dynamic processes such as restricted rotation. aip.org

At room temperature, the rotation around the C4-N bond (connecting the triazole ring and the amino group) and the N-CH bonds of the isopropyl groups is typically fast on the NMR timescale. This rapid rotation results in chemically equivalent environments for the two isopropyl groups and for the two methyl groups within each isopropyl unit.

If the temperature were lowered significantly, the rate of rotation around the C4-N bond could slow down. If the rotational barrier is high enough, this could lead to the observation of distinct signals for the two isopropyl groups, as they would become diastereotopic. This would manifest as a broadening of the signals at intermediate temperatures, followed by their resolution into two separate sets of septets and doublets at very low temperatures. Such a study would provide valuable information on the rotational energy barrier of the diisopropylamino substituent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net The spectra of triazole-containing compounds have been studied, allowing for a reliable assignment of the expected vibrational modes for this compound. researchgate.netrsc.orgnih.gov

The key vibrational modes expected for this compound are detailed in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching (Triazole & Amine) | 3100 - 3400 | Broad bands in FT-IR due to hydrogen bonding. |

| C-H Stretching (Aromatic, Triazole) | 3050 - 3150 | Sharp, medium intensity bands. |

| C-H Stretching (Aliphatic, Isopropyl) | 2850 - 3000 | Strong, sharp bands characteristic of sp³ C-H bonds. |

| N-H Bending | 1600 - 1650 | Medium intensity bands. |

| C=N / N=N Stretching (Triazole Ring) | 1400 - 1580 | A series of bands, often strong in both FT-IR and Raman. researchgate.net |

| C-H Bending (Aliphatic, Isopropyl) | 1350 - 1470 | Characteristic bending modes for methyl and methine groups. |

| Triazole Ring Breathing/Deformation | 900 - 1200 | "Marker bands" characteristic of the triazole ring structure. nih.gov |

The N-H stretching vibrations from both the triazole ring and the secondary amine would appear as relatively broad bands in the FT-IR spectrum, indicative of intermolecular hydrogen bonding in the condensed phase. The C-H stretching region would be clearly divided, with the aromatic C-H stretch of the triazole ring appearing at a higher wavenumber than the strong aliphatic C-H stretches of the isopropyl groups. The fingerprint region (below 1600 cm⁻¹) would contain a rich set of bands corresponding to ring stretching and deformation modes, which are highly characteristic of the 1,2,3-triazole skeleton. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing precise mass measurements that facilitate unambiguous molecular formula confirmation. In the analysis of this compound, HRMS is employed to verify its elemental composition and to investigate its gas-phase ion chemistry through detailed fragmentation analysis.

The primary objective of the HRMS analysis is to confirm the molecular formula, C8H16N4. This is achieved by comparing the experimentally measured monoisotopic mass of the protonated molecule, [M+H]⁺, with its theoretically calculated value. The high resolution and mass accuracy of modern spectrometers, such as Orbitrap or FT-ICR instruments, allow for mass determination with errors typically below 5 parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The theoretical monoisotopic mass for the [M+H]⁺ adduct of this compound is calculated to be 169.1453. uni.lu An experimentally observed mass that aligns closely with this theoretical value provides strong evidence for the proposed molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₄ |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 169.1453 |

| Hypothetical Observed m/z | 169.1451 |

| Mass Error (ppm) | -1.18 |

Following molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are conducted to probe the compound's structure by analyzing its fragmentation pattern. The fragmentation of the precursor ion ([M+H]⁺, m/z 169.1453) is induced by collision-induced dissociation (CID), revealing characteristic neutral losses and product ions. The fragmentation pathways are largely governed by the structural features of the molecule: the diisopropylamino group and the 1,2,3-triazole ring.

The fragmentation is anticipated to initiate at the N,N-diisopropyl substituent, which is prone to characteristic cleavages observed in aliphatic amines. docbrown.info A primary fragmentation route involves the homolytic cleavage of a C-C bond alpha to the amine nitrogen, resulting in the loss of a methyl radical (•CH₃) to yield a stable resonance-stabilized cation at m/z 154.1216. Another prominent pathway is the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement or similar elimination, leading to a fragment ion at m/z 127.0983. Cleavage of the N-C bond connecting an isopropyl group can also occur, resulting in the loss of an isopropyl radical (•C₃H₇) and the formation of an ion at m/z 126.0827.

Fragmentation of the triazole ring itself is another key diagnostic pathway. Heterocyclic rings, particularly those with multiple nitrogen atoms, often undergo characteristic ring-opening and fragmentation sequences. researchgate.netresearchgate.net A common fragmentation for triazoles is the elimination of a molecule of nitrogen (N₂), a highly stable neutral loss. This would lead to a fragment ion at m/z 141.1392 from the protonated molecular ion. The combination of these pathways leads to a complex but interpretable fragmentation spectrum that provides definitive structural confirmation.

| Proposed Fragment Ion (m/z) | Ion Formula | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 154.1216 | [C₇H₁₅N₄]⁺ | •CH₃ | Alpha-cleavage with loss of a methyl radical from an isopropyl group. |

| 141.1392 | [C₈H₁₇N₂]⁺ | N₂ | Elimination of molecular nitrogen from the triazole ring. |

| 127.0983 | [C₅H₁₁N₄]⁺ | C₃H₆ | Loss of propylene from an isopropyl group. |

| 126.0827 | [C₅H₁₀N₄]⁺ | •C₃H₇ | Loss of an isopropyl radical. |

| 85.0922 | [C₄H₁₁N₂]⁺ | C₄H₅N₂• | Cleavage of the triazole ring and subsequent fragmentation. |

Coordination Chemistry and Metallosupramolecular Architectures Involving Bis Propan 2 Yl 1h 1,2,3 Triazol 4 Amine As a Ligand

Ligand Design Principles and Coordination Potential of the Bis(propan-2-yl)-1H-1,2,3-triazol-4-amine Scaffold

The design of ligands is a crucial aspect of coordination chemistry, as the structure of the ligand dictates the geometry, stability, and reactivity of the resulting metal complex. The this compound scaffold possesses a combination of features that make it an intriguing candidate for ligand applications. The 1,2,3-triazole ring provides multiple nitrogen donor atoms, while the diisopropylamino substituent at the 4-position introduces significant steric bulk and electronic effects.

The this compound ligand offers several potential nitrogen donor sites for metal coordination: the three nitrogen atoms of the triazole ring (N1, N2, and N3) and the nitrogen atom of the diisopropylamino group. The coordination behavior of 1,2,3-triazoles is well-documented, with the N2 and N3 atoms being the most common coordination sites. The N1 atom is generally less favored for coordination due to its involvement in the N-H tautomerism or substitution.

The exocyclic amino group's nitrogen could also potentially coordinate to a metal center. However, in the case of this compound, the bulky isopropyl groups are expected to sterically hinder the approach of a metal ion to the amino nitrogen. Therefore, coordination is more likely to occur through the nitrogen atoms of the triazole ring. Depending on the metal ion's size, charge, and electronic properties, as well as the reaction conditions, the ligand could act as a monodentate, bidentate, or bridging ligand.

The two isopropyl groups attached to the amino nitrogen have a profound impact on the coordination chemistry of the ligand.

Steric Effects: The bulky nature of the isopropyl groups creates significant steric hindrance around the amino nitrogen, making it a less favorable coordination site. This steric crowding can also influence the coordination geometry of the metal center when the ligand coordinates through the triazole nitrogens, potentially leading to distorted geometries or preventing the formation of certain types of complexes. This steric hindrance can be advantageous in promoting the formation of specific, less common coordination geometries or in stabilizing low-coordinate metal centers.

Electronic Effects: The isopropyl groups are electron-donating through inductive effects. This increases the electron density on the amino nitrogen and, by extension, on the triazole ring. An increase in electron density on the triazole nitrogen atoms would enhance their Lewis basicity, making them stronger donors and leading to the formation of more stable metal complexes. This electronic influence can be a key factor in modulating the reactivity and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis and characterization of metal complexes with this compound are not extensively available in the reviewed literature, the general methodologies for forming complexes with similar 4-amino-1,2,3-triazole derivatives can be applied. These typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands. It is anticipated that this compound would form stable complexes with a range of transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II). The geometry of these complexes would be influenced by the coordination number of the metal ion and the steric demands of the ligand.

For example, with a metal ion that favors a coordination number of four, tetrahedral or square planar geometries could be expected. For metal ions with a preference for a coordination number of six, octahedral geometries would be likely. The steric bulk of the diisopropylamino groups might favor the formation of complexes with lower coordination numbers.

Illustrative Table of Potential Transition Metal Complexes:

| Metal Ion | Potential Formula | Expected Geometry | Potential Color |

| Cu(II) | [Cu(L)₂Cl₂] | Distorted Tetrahedral/Square Planar | Blue/Green |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | Colorless |

| Ni(II) | Ni(L)₄₂ | Octahedral | Green |

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral | Blue |

| (L = this compound). This table is illustrative and based on general principles of coordination chemistry for similar ligands. |

Triazole-based ligands have been investigated for their potential in the extraction and separation of lanthanides and actinides. The nitrogen donor atoms of the triazole ring can form stable complexes with these f-block elements. The selectivity of such extractions can be tuned by modifying the substituents on the triazole ring.

The this compound ligand, with its electron-donating isopropyl groups, could enhance the extraction efficiency for certain lanthanide or actinide ions. The steric bulk might also play a role in the selectivity of the extraction process. Further research would be needed to fully evaluate the potential of this specific ligand in the context of f-element separation.

Self-Assembly of Supramolecular Architectures

The directional bonding capabilities of the 1,2,3-triazole ring make it an excellent component for the construction of supramolecular architectures through self-assembly processes. By acting as a bridging ligand, this compound could link multiple metal centers to form one-, two-, or three-dimensional coordination polymers or discrete metallomacrocycles.

The steric hindrance from the diisopropylamino groups would likely play a significant role in directing the self-assembly process, potentially favoring the formation of specific and predictable supramolecular structures. The interplay between the coordination preferences of the metal ion and the steric and electronic properties of the ligand would determine the final architecture of the self-assembled product. For instance, the use of linear metal ions could lead to the formation of 1D chains, while metal ions with a preference for angular coordination might result in the formation of cyclic structures.

Discrete Metallosupramolecular Structures (e.g., Cages, Helicates, Grids)

The assembly of discrete, complex architectures such as cages, helicates, and grids is a hallmark of supramolecular chemistry, driven by precise coordination events between metal ions and organic ligands. Ligands based on the 1,2,3-triazole motif have been successfully employed in constructing such structures. These ligands typically coordinate to metal ions through the N2 or N3 atoms of the triazole ring.

When incorporated into larger, multi-topic ligands, this compound could direct the formation of sophisticated assemblies. For instance, linking two such triazole units via a flexible or rigid spacer could yield ligands predisposed to forming:

Metallomacrocycles: Simple [2+2] or [3+3] macrocycles could be formed with metal ions that have linear or trigonal coordination preferences.

Helicates: The twist induced by the ligand backbone upon coordination with octahedral or tetrahedral metal ions could lead to the formation of double- or triple-stranded helical structures.

Metallocages: The use of tripodal or more complex ligand precursors incorporating the this compound unit could lead to the self-assembly of three-dimensional cage-like structures with encapsulated guest molecules.

The bulky bis(propan-2-yl) groups would play a crucial role, potentially shielding the metal center and influencing the kinetic and thermodynamic stability of the resulting assemblies.

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Bis-Triazole Linkers

Bis-triazole ligands are highly effective linkers for the construction of infinite one-, two-, or three-dimensional networks, known as coordination polymers (CPs) or metal-organic frameworks (MOFs). These materials are of great interest for their applications in gas storage, separation, and catalysis, which stem from their porous and tunable structures.

A bifunctional linker derived from this compound, for example, by connecting two units through a phenyl or biphenyl (B1667301) spacer, could be used to synthesize novel MOFs. The final topology of the network would depend on several factors:

The coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).

The geometry and flexibility of the organic linker.

The nature of the counter-anions.

For instance, coordination with transition metals like Mn(II), Co(II), Fe(II), or Cu(II) could yield a variety of network architectures. The isopropyl groups on the ligand would project into the pores of the MOF, modifying the pore size, shape, and chemical environment, which in turn would affect the material's adsorption and catalytic properties.

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes are fundamentally determined by the nature of the metal ion and the coordinating ligands. The 1,2,3-triazole ring provides a unique electronic environment that can be harnessed to tune these properties.

Luminescence and Photophysical Properties (if applicable)

Metal complexes featuring 1,2,3-triazole-based ligands, particularly those with d⁶ metal ions such as Ru(II), Os(II), and Ir(III), are known to exhibit interesting photophysical properties, including strong luminescence. The emission in these complexes often arises from metal-to-ligand charge-transfer (MLCT) excited states.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Luminescence Lifetime (τ) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| [Re(bpy)(CO)3(1-benzyl-1H-1,2,3-triazole)]+ | ~360 | 543 | 482 ns (in CH2Cl2) | Not Reported | |

| [Ru(bpy)2(L)]2+ (L = pyridine-triazole ligand) | 452 | 615 | 890 ns (in CH3CN) | 0.041 | |

| [Ir(ppy)2(L)]+ (L = picolyl-triazole ligand) | ~400 | 596 | 1.1 µs (in CH2Cl2) | 0.29 |

Magnetic Properties (if applicable, e.g., spin-crossover in Fe complexes)

Iron(II) complexes with N-donor heterocyclic ligands, especially those based on 1,2,4-triazoles and related systems, are renowned for exhibiting spin-crossover (SCO) behavior. This phenomenon involves a reversible, stimulus-induced transition between a high-spin (HS) and a low-spin (LS) electronic state. This property makes them highly attractive for applications in molecular switches, sensors, and data storage devices.

An iron(II) complex of the type [Fe(L)2(NCS)2] or [Fe(L)3]2+, where L is a bidentate ligand incorporating the this compound moiety, could potentially exhibit SCO. The transition is sensitive to external stimuli like temperature, pressure, or light irradiation. The critical temperature (T1/2) at which the HS and LS states are equally populated is highly dependent on the ligand field strength and intermolecular interactions, such as hydrogen bonding or π-π stacking. The bulky isopropyl groups would significantly influence crystal packing and intermolecular cooperativity, thereby affecting the abruptness and hysteresis of the spin transition.

| Complex | Spin Transition | T1/2 (K) | Hysteresis Width (K) | Reference |

|---|---|---|---|---|

| [Fe(Fc-tzpy)2(NCS)2] | HS ↔ LS | 85 | - | |

| Fe(4-amino-1,2,4-triazole)32 | HS ↔ LS | ~300 | ~20 | |

| [Fe(L)3][BF4]2 (L = 3-(2-pyridyl)-1,2,4-triazole derivative) | HS ↔ LS | Stepwise: 115, 155 | - |

Applications in Advanced Chemical Systems and Materials Science Non Prohibited

Catalysis Utilizing Bis(propan-2-yl)-1H-1,2,3-triazol-4-amine-Derived Ligands

The 1,2,3-triazole moiety is an effective ligand scaffold in coordination chemistry. The nitrogen atoms in the triazole ring can coordinate with various transition metals, making triazole derivatives versatile ligands for catalytic applications. nih.gov The presence of an additional amino group and N-alkyl substituents in this compound can further modulate the electronic and steric environment of the resulting metal complexes, influencing their catalytic activity and selectivity.

Ligands derived from 1,2,3-triazoles can be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , metal complexes bearing triazole-based ligands are soluble in the reaction medium, which often leads to high activity and selectivity due to the well-defined nature of the catalytic species. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from triazoles have been explored for cross-coupling reactions. researchgate.net

For heterogeneous catalysis , the triazole-derived ligand or its metal complex can be immobilized on a solid support, such as a polymer or silica (B1680970). mdpi.com This approach simplifies catalyst recovery and product purification, which are significant advantages for industrial applications. A polystyrene-supported cerium(III) catalyst, for example, has been used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com A ligand such as this compound could be anchored to a solid support to create a recyclable catalyst system.

| Catalyst Type | System Description | Potential Application | Advantages |

| Homogeneous | Soluble metal complex with a ligand derived from this compound. | Cross-coupling reactions, cycloadditions. | High activity, high selectivity, well-defined active sites. |

| Heterogeneous | This compound ligand immobilized on a solid support (e.g., polymer, silica). mdpi.com | Flow chemistry, continuous processing. | Easy catalyst separation, reusability, simplified product purification. mdpi.com |

Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. The most studied catalytic cycle involving 1,2,3-triazoles is their own synthesis via the CuAAC reaction. The generally accepted mechanism involves the coordination of a Cu(I) catalyst to the terminal alkyne, followed by reaction with an azide (B81097) to form a six-membered copper-containing intermediate. beilstein-journals.org This intermediate then undergoes rearrangement and protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst. beilstein-journals.org

In other catalytic processes where triazoles act as ligands, the mechanism is specific to the reaction. For example, in a palladium-catalyzed Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition, ligand substitution, and reductive elimination steps, with the triazole-based ligand coordinating to the palladium center throughout the process. researchgate.net The electronic properties of the triazole ligand, influenced by substituents like the diisopropylamino group, play a critical role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle.

Integration into Functional Materials

The unique properties of the 1,2,3-triazole ring—such as its high dipole moment, stability, and ability to form hydrogen bonds—make it an excellent component for the construction of functional materials. nih.gov The use of click chemistry allows for the efficient incorporation of triazole units into a wide variety of molecular structures. nih.gov

The 1,2,3-triazole linkage is a robust alternative to other functionalities like amides in macromolecular chemistry due to its resistance to hydrolysis and redox conditions. nih.gov

Polymeric Materials: Poly(1,2,3-triazole)s can be synthesized through the step-growth polymerization of monomers containing both azide and alkyne functionalities or by reacting diazide and dialkyne monomers. These polymers exhibit high thermal stability and can be designed to have specific properties by choosing appropriate monomers. The incorporation of this compound into a polymer backbone could enhance solubility and introduce sites for further functionalization.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. mdpi.com The surface of dendrimers can be functionalized with a large number of end groups. nih.govnih.gov Polyamidoamine (PAMAM) dendrimers are a well-studied class of these materials. mdpi.com The click reaction is a powerful tool for the surface modification of dendrimers. Attaching this compound to the periphery of a dendrimer could be used to modulate its solubility, binding properties, or catalytic activity. nih.gov

The 1,2,4-triazole system, an isomer of the 1,2,3-triazole, is known for its excellent electron-transporting and hole-blocking properties due to its electron-deficient nature. This has led to the use of 1,2,4-triazole derivatives in organic light-emitting diodes (OLEDs). Similarly, 1,2,3-triazole derivatives are being investigated for applications in photoactive and electroactive materials. Their high dipole moment and thermal stability are advantageous for creating organized, stable thin films. The specific electronic properties imparted by the diisopropylamino group in this compound could be harnessed to develop novel materials for optoelectronic applications, such as organic photovoltaics or sensors. acs.org

Corrosion Inhibition Mechanisms on Metal Surfaces

Organic compounds containing heteroatoms like nitrogen and π-electrons are often effective corrosion inhibitors for metals in aggressive environments. mdpi.comencyclopedia.pub Triazole derivatives are particularly noteworthy in this regard, demonstrating significant protective effects on metals such as mild steel, copper, and aluminum in acidic media. mdpi.comnih.gov

The primary mechanism of corrosion inhibition by triazole derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the triazole can be protonated, leading to the adsorption of the cationic inhibitor on a negatively charged metal surface (in relation to the potential of zero charge). mdpi.com

Chemisorption: This process involves the sharing of electrons or charge transfer between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen atoms of the triazole ring and the amino group, as well as the π-electrons of the heterocyclic ring, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.comencyclopedia.pub Additionally, retro-donation from the filled d-orbitals of the metal to the antibonding molecular orbitals of the inhibitor can further strengthen the bond. mdpi.com

The this compound molecule possesses multiple active centers for adsorption: the three nitrogen atoms of the triazole ring and the exocyclic amino nitrogen. The presence of these multiple adsorption sites is expected to lead to strong adhesion and the formation of a stable, dense protective film on the metal surface, thereby providing effective corrosion inhibition.

Table of Corrosion Inhibition Efficiency for Various Triazole Derivatives

| Triazole Derivative | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | Mild Steel | 1 M HCl | >90% | researchgate.net |

| 4-Amino-5-mercapto-1,2,4-triazole derivatives | Carbon Steel | 1 M HCl | ~95% | nih.gov |

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | Mild Steel | 1 M HCl | >90% | mdpi.com |

| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | Mild Steel | 2 M H₃PO₄ | 86% | N/A |

An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches for research findings on this specific compound did not yield any information regarding its applications in surface adsorption, protective film formation, or its electrochemical characterization as an inhibitor. Similarly, no established analytical methodologies for its detection and quantification using chromatographic or spectroscopic techniques were found.

The lack of available data prevents the creation of a scientifically accurate and informative article that adheres to the provided outline. Information on related triazole compounds cannot be used as a substitute, as the instructions strictly require focusing solely on "this compound."

Future Research Directions and Concluding Perspectives for Bis Propan 2 Yl 1h 1,2,3 Triazol 4 Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). japsonline.comnih.gov This reaction is known for its high efficiency, regioselectivity for 1,4-disubstituted products, and mild reaction conditions. nih.govnih.gov Future research should focus on adapting and optimizing these methods for the sustainable synthesis of bis(propan-2-yl)-1H-1,2,3-triazol-4-amine.

Key areas for exploration include:

Green Catalysis: Investigating alternatives to traditional copper catalysts to minimize metal contamination. Zinc-based heterogeneous catalysts, such as ZnO nanocrystals, have shown promise for the eco-friendly, copper-free synthesis of 1,4-disubstituted 1,2,3-triazoles in water. rsc.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate the synthesis of triazole derivatives, often leading to higher yields in shorter reaction times, which aligns with the principles of green chemistry. scispace.comresearchgate.net

One-Pot Procedures: Developing multicomponent reactions where the starting materials (e.g., an alkyne, an azide (B81097) source, and diisopropylamine) can be combined in a single step to form the final product, thereby reducing waste and improving efficiency. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Catalyst/Conditions | Potential Advantages | Research Focus |

|---|---|---|---|

| CuAAC | Copper(I) salts | High yield, excellent regioselectivity | Optimization for the specific substrates, catalyst loading reduction. nih.gov |

| RuAAC | Ruthenium complexes | Access to 1,5-disubstituted isomers | Exploring regiocontrol for different applications. |

| Green Cu-free | ZnO nanocrystals, water | Sustainable, reusable catalyst, avoids copper. rsc.org | Catalyst stability, substrate scope for amino-triazoles. |

| Energy-assisted | Microwave/Ultrasound | Rapid reaction times, improved yields. scispace.com | Scalability and energy efficiency analysis. |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound before engaging in extensive lab work. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to model the geometric and electronic structures of triazole-based compounds and their transition metal complexes with a high degree of accuracy. nih.gov

Future computational studies could focus on:

Property Prediction: Developing models to accurately predict key physicochemical properties such as solubility, dipole moment, and electronic characteristics. The significant dipole moment of the triazole ring is a key feature influencing its interactions. nih.gov

Reaction Modeling: Simulating potential synthetic pathways to understand reaction mechanisms, predict yields, and identify potential byproducts, thereby guiding experimental design. thieme-connect.com

Material Simulation: Modeling the interactions of the molecule with surfaces or within a polymer matrix to predict its performance as a corrosion inhibitor, a component in a functional polymer, or a ligand in a metal-organic framework (MOF).

Design of New Multifunctional Materials and Catalytic Systems

The unique combination of a triazole ring and bulky amino substituents makes this compound a promising candidate for advanced materials and catalysis. The nitrogen-rich triazole core is a known building block for functional polymers and energetic materials. scispace.comresearchgate.net

Future research directions include:

Polymer Chemistry: Incorporating the molecule as a monomer or a cross-linking agent into polymers. Poly-1,2,3-triazoles have been investigated for applications such as anion-exchange membranes and conducting materials. researchgate.net The diisopropylamino group could enhance solubility and modify the bulk properties of the resulting polymer.

Catalysis: Utilizing the compound as a ligand for transition metal catalysts. The nitrogen atoms of the triazole ring and the amino group are excellent coordination sites for metal ions. nih.govresearchgate.net The steric hindrance from the isopropyl groups could create unique catalytic pockets, potentially leading to high selectivity in catalytic transformations.

Corrosion Inhibition: Investigating its potential as a corrosion inhibitor for metals. Aminotriazoles have been explored for this purpose, and the multiple nitrogen atoms can chelate to metal surfaces, forming a protective layer. researchgate.net

Unexplored Coordination Chemistry and Supramolecular Assembly Opportunities

The field of supramolecular chemistry, which involves the study of non-covalent interactions, is a particularly promising area for this compound. The 1,2,3-triazole ring is capable of forming hydrogen bonds and participating in π-π stacking, while the amino group can also act as a hydrogen bond donor. researchgate.netnih.gov

Promising avenues for exploration are:

Metal-Organic Frameworks (MOFs): Using the molecule as a multitopic linker to construct novel MOFs. The triazole and amino nitrogens can coordinate to metal centers, creating porous structures with potential applications in gas storage or catalysis. researchgate.net

Supramolecular Gels: Exploring the self-assembly of amphiphilic derivatives of the compound into gels. Sugar-linked triazoles have been shown to form hierarchical organogels capable of entrapping other molecules. nih.gov

Anion/Cation Recognition: Designing systems where the triazole ring acts as a structural motif for the recognition of specific ions, a known application for some triazole derivatives in supramolecular chemistry. irjrr.com The electronic properties, tuned by the diisopropylamino group, could be leveraged to create selective sensors.

Role in Emerging Chemical Technologies and Industrial Applications (non-clinical)

Based on the properties discussed, this compound and its derivatives could find roles in several non-clinical industrial sectors. The versatility of the triazole core makes it a valuable scaffold in agrochemicals, materials science, and industrial synthesis. researchgate.netfrontiersin.org

Potential future applications include:

Advanced Coatings and Adhesives: As a component in polymers, it could enhance thermal stability, adhesion, and chemical resistance due to the stable triazole ring.

Energetic Materials: Nitrogen-rich compounds are often explored for applications as gas-generating agents or in propellants. researchgate.net The high nitrogen content of the triazole ring makes this a plausible, though highly specialized, area of investigation.

Reagents in Organic Synthesis: The compound could serve as a specialized building block or a ligand in synthetic organic chemistry, enabling the construction of more complex molecules. researchgate.netekb.eg

Heavy Metal Sequestration: Triazole derivatives have shown potential for the removal of heavy metal ions from aqueous solutions, suggesting applications in environmental remediation. nih.govfrontiersin.org

Q & A

Q. What are the established synthetic routes for bis(propan-2-yl)-1H-1,2,3-triazol-4-amine, and how can regioselectivity be controlled?

The compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of 1,4-disubstituted 1,2,3-triazoles. Key steps include:

- Reacting propargyl isopropyl ether with an azide precursor under Cu(I) catalysis.

- Optimizing reaction conditions (e.g., solvent, temperature) to minimize byproducts like 1,5-regioisomers.

- Purification via recrystallization or column chromatography, as seen in analogous triazole syntheses .

Q. How can the structure of this compound be unambiguously confirmed?

- X-ray crystallography : Resolve bond lengths and angles using programs like SHELXL for small-molecule refinement .

- NMR spectroscopy : Assign peaks using , , and 2D techniques (e.g., HSQC, HMBC) to distinguish isopropyl groups and triazole protons. Note that symmetry in the isopropyl groups may simplify splitting patterns .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR signal overlap) be resolved for this compound?

- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotation of isopropyl groups).

- Isotopic labeling : Use -labeled precursors to clarify triazole nitrogen environments.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are effective for designing metal complexes using this compound as a ligand?

The triazole’s amine and nitrogen atoms can act as donor sites. For example:

- Silver(I) coordination : The ligand’s pyridyl-triazole motifs (as in related studies) form stable complexes via N-donor interactions.

- Iron(II) complexes : Utilize the ligand’s tridentate binding pocket for spin-crossover or catalytic applications, analogous to 2,6-bis(triazolyl)pyridine systems .

- Characterize complexes using X-ray diffraction, UV-Vis, and Mössbauer spectroscopy.

Q. How does the presence of isopropyl groups influence the compound’s reactivity in biological assays?

- Steric effects : Bulky isopropyl groups may hinder interactions with enzyme active sites, reducing bioactivity.

- Lipophilicity : Enhanced membrane permeability compared to unsubstituted triazoles, as observed in structurally similar compounds .

- Validate via comparative assays using derivatives with varying substituents.

Q. What analytical methods are critical for detecting impurities in this compound?

- HPLC-MS : Identify trace regioisomers or unreacted precursors.

- Elemental analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N ratios.

- TGA/DSC : Assess thermal stability, which is crucial for storage and handling .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity for triazole derivatives?

- Purity validation : Impurities (e.g., residual copper from CuAAC) can skew bioassay results. Use chelating agents during purification .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines may explain variability. Standardize protocols across studies.

Q. Why do computational models sometimes fail to predict the crystallographic structure of triazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.